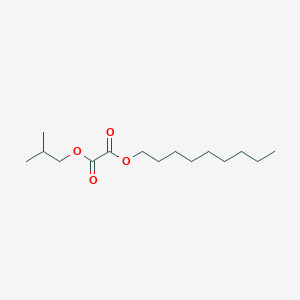
Oxalic acid, isobutyl nonyl ester
Overview
Description
“Oxalic acid, isobutyl nonyl ester” is a chemical compound with the formula C15H28O4 . Its IUPAC name is (2-methylpropyl) nonyl oxalate . The molecule contains a total of 46 bonds, including 18 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, and 2 ester bonds .
Synthesis Analysis
Monoalkyl oxalates, such as “Oxalic acid, isobutyl nonyl ester”, are important building blocks in the synthesis of a variety of significant classes of compounds . A practical synthesis of monoalkyl oxalates has been developed in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .
Molecular Structure Analysis
The molecular structure of “Oxalic acid, isobutyl nonyl ester” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 46 bonds, including 18 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, and 2 ester bonds .
Chemical Reactions Analysis
Esters, such as “Oxalic acid, isobutyl nonyl ester”, can undergo hydrolysis, which is the splitting with water . This reaction is typically catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
“Oxalic acid, isobutyl nonyl ester” is a chemical compound with the molecular formula C15H28O4 . Its molecular weight is 272.38042 g/mol .
Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Oxalic Ester : Oxalic esters, including isobutyl nonyl ester, are synthesized using a carbon-based solid acid as a catalyst under microwave irradiation, achieving esterification rates above 95% (Liu Wanyi, 2010).
Material Properties and Applications
Properties of Starch Oxalate Half-Ester : Oxalic acid esters are utilized to modify corn starch, resulting in materials with varying degrees of substitution (DS). These modifications impact the thermal stability, water uptake ability, and crystalline structure of the starch (Shuidong Zhang et al., 2009).
Extraction and Measurement Techniques : Oxalate, the anion of oxalic acid, is commonly measured in aerosols. Techniques include gas chromatography (GC) after derivatization to butyl ester and ion chromatography (IC) without derivatization, demonstrating the role of oxalic acid derivatives in environmental analysis (K. Kawamura et al., 2010).
Extraction of Oxalic Acid : Research on the extraction of oxalic acid from aqueous solutions into organic solutions, such as those involving tri-n-octylamine, highlights the chemical versatility of oxalic acid and its derivatives (T. and G. Maurer, 1996).
Environmental Impact and Analysis
Atmospheric Chemistry : Oxalic acid derivatives are identified in various environmental samples, such as urban aerosols, demonstrating their significance in understanding atmospheric chemistry and environmental pollution (K. Kawamura & K. Ikushima, 1993).
Source in Urban Atmosphere : Studies have found that motor exhaust emissions are a primary source for dicarboxylic acids, including oxalic acid in the urban atmosphere, showing the environmental implications of these compounds (K. Kawamura & I. Kaplan, 1987).
Chemical Reactions and Processes
Catalytic Hydrogenation of Esters : The hydrogenation of dicarboxylic acid esters, including oxalic esters, is explored in the presence of various catalysts, showcasing the chemical reactivity and potential applications of these compounds (U. Matteoli et al., 1984).
Efficient CO2 Electrochemical Reduction : A novel ionic liquid containing aromatic ester-functionalized components is utilized for the electrochemical reduction of CO2 into oxalic acid, highlighting a potential application in renewable energy and chemical production (Yingliang Yang et al., 2020).
properties
IUPAC Name |
2-O-(2-methylpropyl) 1-O-nonyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-4-5-6-7-8-9-10-11-18-14(16)15(17)19-12-13(2)3/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMBVYSYMUSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278838 | |
| Record name | 1-(2-Methylpropyl) 2-nonyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid, isobutyl nonyl ester | |
CAS RN |
959275-48-0 | |
| Record name | 1-(2-Methylpropyl) 2-nonyl ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959275-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylpropyl) 2-nonyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




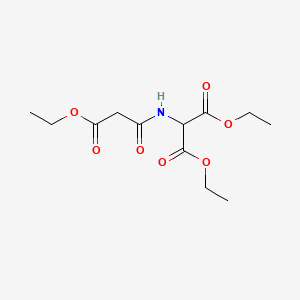
![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

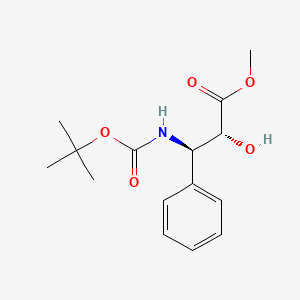

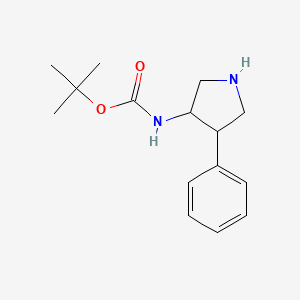
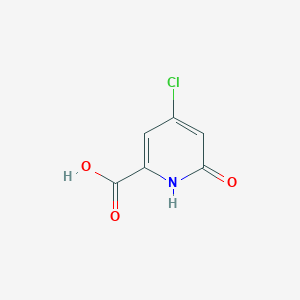

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)
![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

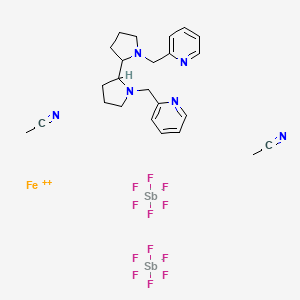
![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)